molecular formula C19H18N2O2 B11698628 N-(1-((Allylamino)carbonyl)-2-phenylvinyl)benzamide

N-(1-((Allylamino)carbonyl)-2-phenylvinyl)benzamide

Cat. No.: B11698628
M. Wt: 306.4 g/mol
InChI Key: VWIFHKQIIBFOPN-VKAVYKQESA-N
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Description

N-(1-((Allylamino)carbonyl)-2-phenylvinyl)benzamide is an organic compound with a complex structure that includes an allylamino group, a carbonyl group, and a phenylvinyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-((Allylamino)carbonyl)-2-phenylvinyl)benzamide typically involves the condensation of benzamide with an appropriate allylamine derivative under controlled conditions. One common method involves the use of a catalyst such as LDA (lithium diisopropylamide) in a solvent like THF (tetrahydrofuran) at elevated temperatures (around 40°C) for 24 hours . The reaction may also involve the use of other reagents like methyl sulfides for direct alkylation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-((Allylamino)carbonyl)-2-phenylvinyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: N-bromosuccinimide (NBS), various alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups at the benzylic position.

Scientific Research Applications

N-(1-((Allylamino)carbonyl)-2-phenylvinyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-((Allylamino)carbonyl)-2-phenylvinyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may induce apoptosis in cancer cells by activating the caspase cascade, leading to cytochrome c release and caspase-9 activation . This process can be inhibited by caspase inhibitors, highlighting the compound’s role in regulating cell death pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-((Allylamino)carbonyl)-2-phenylvinyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C19H18N2O2

Molecular Weight

306.4 g/mol

IUPAC Name

N-[(Z)-3-oxo-1-phenyl-3-(prop-2-enylamino)prop-1-en-2-yl]benzamide

InChI

InChI=1S/C19H18N2O2/c1-2-13-20-19(23)17(14-15-9-5-3-6-10-15)21-18(22)16-11-7-4-8-12-16/h2-12,14H,1,13H2,(H,20,23)(H,21,22)/b17-14-

InChI Key

VWIFHKQIIBFOPN-VKAVYKQESA-N

Isomeric SMILES

C=CCNC(=O)/C(=C/C1=CC=CC=C1)/NC(=O)C2=CC=CC=C2

Canonical SMILES

C=CCNC(=O)C(=CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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